molecular formula C25H22O3 B12888919 1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one CAS No. 438490-69-8

1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one

Katalognummer: B12888919
CAS-Nummer: 438490-69-8
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: JUQNPOXREMGTBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Hydroxy-2-phenyl-3-(p-tolyl)benzofuran-5-yl)butan-1-one is a complex organic compound that belongs to the benzofuran family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-2-phenyl-3-(p-tolyl)benzofuran-5-yl)butan-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core. The hydroxyl and butanone groups are then introduced through subsequent reactions. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of raw materials and reaction conditions is crucial to ensure the sustainability and efficiency of the industrial process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Hydroxy-2-phenyl-3-(p-tolyl)benzofuran-5-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(6-Hydroxy-2-phenyl-3-(p-tolyl)benzofuran-5-yl)butan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(6-Hydroxy-2-phenyl-3-(p-tolyl)benzofuran-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Hydroxy-2-phenyl-3-(p-tolyl)benzofuran-5-yl)butan-1-one is unique due to its specific structural features, such as the presence of both hydroxyl and butanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

438490-69-8

Molekularformel

C25H22O3

Molekulargewicht

370.4 g/mol

IUPAC-Name

1-[6-hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one

InChI

InChI=1S/C25H22O3/c1-3-7-21(26)19-14-20-23(15-22(19)27)28-25(18-8-5-4-6-9-18)24(20)17-12-10-16(2)11-13-17/h4-6,8-15,27H,3,7H2,1-2H3

InChI-Schlüssel

JUQNPOXREMGTBY-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=C(C=C2C(=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.